beta-Sesquiphellandrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

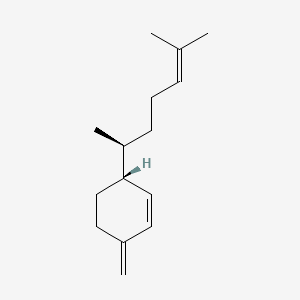

Beta-sesquiphellandrene is a sesquiterpene that is cyclohexene in which the hydrogens at position 6 are replaced by a methylidene group and in which the pro-R hydrogen at position 3 is replaced by a (2S)-6-methylhept-5-en-2-yl group. It has a role as a plant metabolite. It is a sesquiterpene and an alicyclic compound.

Applications De Recherche Scientifique

Antiviral Properties

Recent studies have highlighted the potential of beta-sesquiphellandrene as an antiviral agent. A study focused on its interaction with the spike protein of SARS-CoV-2 and the membrane glycoprotein polyprotein of the SFTS virus demonstrated that this compound binds effectively to these proteins, exhibiting binding energies of -9.5 kcal/mol and -10.3 kcal/mol, respectively. This interaction suggests its potential as a therapeutic agent against COVID-19 and SFTS after further validation through wet lab studies .

Anticancer Activity

This compound has shown promising anticancer properties comparable to curcumin, particularly in human leukemia, multiple myeloma, and colorectal cancer cells. It induces apoptosis and suppresses cancer cell colony formation by downregulating survival proteins such as Bcl-2 and survivin. Additionally, it enhances the efficacy of chemotherapeutic agents like Velcade and Capecitabine .

Enzyme Production

This compound is produced through enzymatic pathways involving sesquiterpene synthases. Research has successfully cloned and expressed a sesquiterpene synthase gene from Persicaria minor, resulting in a strain of Lactococcus lactis capable of producing this compound at 85.4% of total sesquiterpenes produced during assays . This highlights its potential for industrial applications in the production of natural flavors and fragrances.

Mutagenesis Studies

Site-directed mutagenesis has been applied to enhance the enzyme promiscuity of this compound synthase, allowing for the production of additional hydroxylated sesquiterpenes. This modification improves both product diversity and protein homogeneity, opening avenues for synthetic biology applications in terpene production .

Pest Management

The volatile compounds derived from this compound have been studied for their effectiveness in pest management. Its presence in essential oils from plants like Mentha piperita has demonstrated potential as a natural insect repellent, providing an eco-friendly alternative to synthetic pesticides .

Data Tables

Case Study 1: Antiviral Efficacy

A molecular docking study revealed that this compound effectively binds to critical viral proteins, suggesting its therapeutic potential against emerging viral diseases such as COVID-19 .

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that this compound induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins, showcasing its role as a potent anticancer agent .

Propriétés

Formule moléculaire |

C15H24 |

|---|---|

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1 |

Clé InChI |

PHWISBHSBNDZDX-LSDHHAIUSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC(=C)C=C1 |

SMILES isomérique |

C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1 |

SMILES canonique |

CC(CCC=C(C)C)C1CCC(=C)C=C1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.